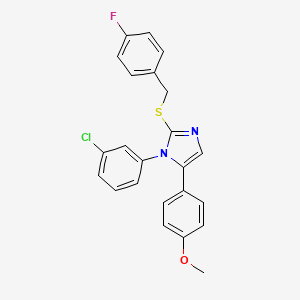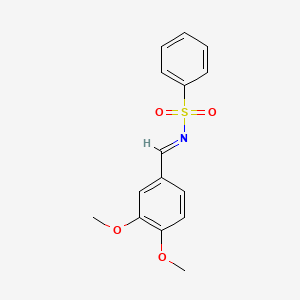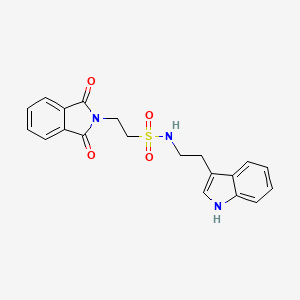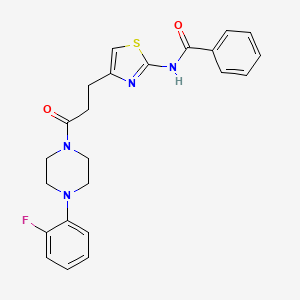![molecular formula C20H25F2N3O B2572589 N-{[1-(3,4-Difluorphenyl)pyrrolidin-3-yl]methyl}-1-(Prop-2-yn-1-yl)piperidin-4-carboxamid CAS No. 1280974-73-3](/img/structure/B2572589.png)
N-{[1-(3,4-Difluorphenyl)pyrrolidin-3-yl]methyl}-1-(Prop-2-yn-1-yl)piperidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25F2N3O and its molecular weight is 361.437. The purity is usually 95%.
The exact mass of the compound N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse und Freie Radikale
- Blatter-Radikale, die von dieser Verbindung abgeleitet sind, wurden auf ihre strukturellen, redox- und magnetischen Eigenschaften untersucht . Diese Radikale werden durch Oxidation der entsprechenden Amidrazone mit MnO2 synthetisiert. Sie zeigen reversible chemische und elektrochemische Oxidations- und Reduktionsprozesse. Die Spindichte ist hauptsächlich auf der Triazinyleinheit des Heterocyclus delokalisiert. Kristallographische Studien bestätigen ihre einzigartigen Strukturen, und starke antiferromagnetische Wechselwirkungen dominieren in ihren Kristallen.
Arzneimittelentwicklung
- Hu7691 hat aufgrund seines überlegenen Sicherheitsprofils, seiner Pharmakokinetik und seiner in vivo-Wirksamkeit eine Zulassung für eine Prüfpräparat-Anwendung (IND) durch die National Medical Products Administration (NMPA) erhalten . Dies deutet auf sein Potenzial als Medikamentenkandidat hin.
Antimicrobial Activity
- 1,2,4-Triazole, eine Klasse von Verbindungen, die mit Hu7691 verwandt sind, wurden auf ihre antimikrobiellen Eigenschaften untersucht . Obwohl die Position der Hydroxylgruppe die antimikrobielle Aktivität möglicherweise nicht signifikant beeinflusst, könnte die Erforschung von Derivaten zu neuartigen Wirkstoffen führen.
Synthetische Chemie
- Ein einfacher Syntheseweg zu N-substituierten 6-Fluor-3-(Piperidin-4-yl)-1,2-Benzoxazolderivaten wurde beschrieben, wobei Piperidin-4-carbonsäure und 1,3-Difluorbenzol verwendet werden. Diese Derivate bieten potenzielle Anwendungen in der pharmazeutischen Chemie .
Biokatalyse
- Mikroorganismen wurden auf die Bioreduktion von 1-(3,4-Difluorphenyl)-3-Nitropropan-1-on, einem Zwischenprodukt bei der Synthese des plättchenhemmenden Medikaments Ticagrelor, untersucht . Dies unterstreicht die Bedeutung der Verbindung in biokatalytischen Prozessen.
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide”. The pyrrolidine ring in the compound could contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been found to possess various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Eigenschaften
IUPAC Name |
N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O/c1-2-8-24-9-6-16(7-10-24)20(26)23-13-15-5-11-25(14-15)17-3-4-18(21)19(22)12-17/h1,3-4,12,15-16H,5-11,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSSTCMCZNPSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC2CCN(C2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B2572507.png)

![N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide](/img/structure/B2572509.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2572510.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide](/img/structure/B2572513.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2572515.png)
![3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2572516.png)
![7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2572518.png)





